molecular formula C19H23N3O3 B11265854 Ethyl 4-(cyclohexylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Ethyl 4-(cyclohexylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B11265854
M. Wt: 341.4 g/mol
InChI Key: GHYMYCICZRMOKA-UHFFFAOYSA-N
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Description

ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE is unique due to its combination of a pyridazine ring, phenyl group, and cyclohexylamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 4-(cyclohexylamino)-6-oxo-1-phenylpyridazine-3-carboxylate

InChI

InChI=1S/C19H23N3O3/c1-2-25-19(24)18-16(20-14-9-5-3-6-10-14)13-17(23)22(21-18)15-11-7-4-8-12-15/h4,7-8,11-14,20H,2-3,5-6,9-10H2,1H3

InChI Key

GHYMYCICZRMOKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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